BenchChemオンラインストアへようこそ!

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Chemical Biology Medicinal Chemistry Drug Discovery

For discovery teams seeking a first-mover advantage, this 95%-pure, dual-thiophene urea derivative (CAS 1105237-66-8) represents an entirely unexplored chemical space. With no published biological data, it is a prime candidate for establishing novel intellectual property in programs targeting protein aggregation or viral entry. Its drug-like properties (MW 295.4) make it an ideal, high-impact addition to diversity-oriented screening libraries or a core scaffold for initiating a medicinal chemistry campaign. Secure this high-purity research chemical to generate proprietary data from the ground up.

Molecular Formula C13H17N3OS2
Molecular Weight 295.42
CAS No. 1105237-66-8
Cat. No. B2711006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
CAS1105237-66-8
Molecular FormulaC13H17N3OS2
Molecular Weight295.42
Structural Identifiers
SMILESCN(C)C(CNC(=O)NC1=CC=CS1)C2=CSC=C2
InChIInChI=1S/C13H17N3OS2/c1-16(2)11(10-5-7-18-9-10)8-14-13(17)15-12-4-3-6-19-12/h3-7,9,11H,8H2,1-2H3,(H2,14,15,17)
InChIKeyCFMACYDYJBMTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1105237-66-8): Chemical Identity and Research Procurement Context


1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1105237-66-8) is a synthetic small molecule with the molecular formula C13H17N3OS2 and a molecular weight of 295.4 g/mol . It is classified as a disubstituted urea derivative featuring distinct thiophen-3-yl and thiophen-2-yl moieties, along with a dimethylaminoethyl group. The compound is listed across several chemical databases primarily as a research chemical, with a typical supplied purity of 95% . However, a review of the available scientific and patent literature reveals a complete absence of published primary research articles, patents, or authoritative pharmacological databases detailing its specific biological activity, potency, or selectivity [1].

Why Generic Substitution of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is Not Supported by Current Evidence


A scientific principle in medicinal chemistry is that even minor structural modifications can lead to dramatic changes in a molecule's biological activity, target selectivity, and pharmacokinetic profile. The compound's unique architecture—a urea core flanked by a 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group on one nitrogen and a thiophen-2-yl group on the other—distinguishes it from related analogs such as 1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1210262-81-9) or 1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1172565-45-5) . However, the critical barrier to justifying its prioritization is the complete absence of publicly available, peer-reviewed, quantitative biological data for this compound. Without such data, any claim of differential advantage over an analog remains unsubstantiated speculation. A scientist or procurement officer cannot make an evidence-based selection when the fundamental performance data is missing [1]. This crucial data gap must be resolved before any meaningful comparison can be made.

Quantitative Differentiation Evidence for 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea: A Null Result


Absence of Quantifiable Biological Data Precludes Any Evidence-Based Differentiation

A rigorous search for quantitative comparator data was conducted to answer the question of why a user should prioritize 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea over its closest analogs. The search criteria required direct head-to-head comparisons, cross-study comparable data, or class-level inferences with explicit quantitative values for the target compound and a named comparator under defined experimental conditions. This search yielded a null result. No quantitative biological, pharmacological, or physicochemical differentiation data (e.g., IC50, Ki, EC50, LogP, solubility, stability, or selectivity profile) was found for this compound in any permissible source, including primary research papers, patents, and authoritative databases [1]. The absence of such fundamental data makes it impossible to construct a valid, evidence-based guide for scientific selection or procurement at this time [2].

Chemical Biology Medicinal Chemistry Drug Discovery

Potential Application Scenarios for 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea Based on Structural Features


Chemical Probe Development in Neurodegeneration or Viral Entry Research

The compound's disubstituted urea core and dual thiophene substitution are structural motifs found in bioactive molecules targeting protein aggregation (e.g., tau, alpha-synuclein) [1] and viral entry mechanisms (e.g., CCR5 antagonism) [2]. A researcher seeking to develop novel chemical probes for these targets could acquire this compound for primary screening, as its unexplored structure represents potential for discovering new structure-activity relationships. However, this application is entirely speculative and contingent on the generation of primary activity data by the end-user.

Starting Point for a Medicinal Chemistry SAR Campaign

The presence of a basic dimethylamino group, which can be protonated at physiological pH, and two distinct heteroaromatic rings makes this compound a suitable core scaffold for a medicinal chemistry optimization program [1]. An industrial research group interested in exploring novel urea-based leads could use this compound to establish an initial SAR around the thiophene substitution pattern. The complete lack of prior art offers a unique opportunity for a novel intellectual property position, but this is counterbalanced by the high risk and upfront investment required to generate all primary data.

Negative Control or Chemical Genomic Screening

In large-scale chemical genomic screens, compounds with no reported activity can be procured to serve as negative controls or diversity points in a screening library [3]. The compound's physicochemical properties (MW 295.4, containing N, O, S heteroatoms) fall within a drug-like space, making it a suitable filler for a diversity-oriented synthesis library. Its sole verified characteristic, a purity of 95% , supports its use in such a context where the primary requirement is chemical integrity rather than a known biological effect.

Quote Request

Request a Quote for 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.